

# An In-Depth Technical Guide to 4-(4-Nitrophenyl)oxazole

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## Compound of Interest

Compound Name: 4-(4-Nitrophenyl)oxazole

Cat. No.: B079280

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## Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The diverse pharmacological activities associated with oxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This technical guide focuses on **4-(4-Nitrophenyl)oxazole**, providing a comprehensive overview of its chemical properties, synthesis, and potential for biological evaluation. While specific biological activity data for this particular compound is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a thorough understanding of its potential applications and the methodologies for its study.

## Core Properties of 4-(4-Nitrophenyl)oxazole

CAS Number: 13382-61-1

## Physicochemical Properties

The known physicochemical properties of **4-(4-Nitrophenyl)oxazole** are summarized in the table below for easy reference. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	190.16 g/mol	[1][2]
Melting Point	186-188 °C	
Boiling Point	352.6 ± 17.0 °C at 760 mmHg	
Density	1.333 ± 0.06 g/cm <sup>3</sup>	
Flash Point	167.0 °C	
Solubility	Soluble in polar organic solvents like chloroform, dichloromethane, and ethanol. Low solubility in water.	
Appearance	Yellow to orange solid	

## Safety Information

While a specific safety data sheet for **4-(4-Nitrophenyl)oxazole** is not readily available, general precautions for handling nitroaromatic compounds should be followed. These compounds are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

## Synthesis of a Structurally Related Analog: 4-(4-Nitrophenyl)oxazol-2-amine

Although a specific detailed protocol for the synthesis of **4-(4-Nitrophenyl)oxazole** was not found in the reviewed literature, a well-documented procedure for the synthesis of the closely related and biologically relevant analog, 4-(4-nitrophenyl)oxazol-2-amine, is available. This

synthesis can be achieved via both conventional thermal methods and ultrasound-assisted methods, with the latter offering significantly higher yields and shorter reaction times.<sup>[3]</sup>

## Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine<sup>[3]</sup>

This protocol describes an efficient and environmentally friendly method for synthesizing 4-(4-nitrophenyl)oxazol-2-amine using a deep eutectic solvent (DES) as the reaction medium.

### Materials:

- 2-Bromo-1-(4-nitrophenyl)ethan-1-one (p-nitrophenacyl bromide)
- Urea
- Deep Eutectic Solvent (DES) - prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear liquid is formed.
- Ethyl acetate
- Water

### Equipment:

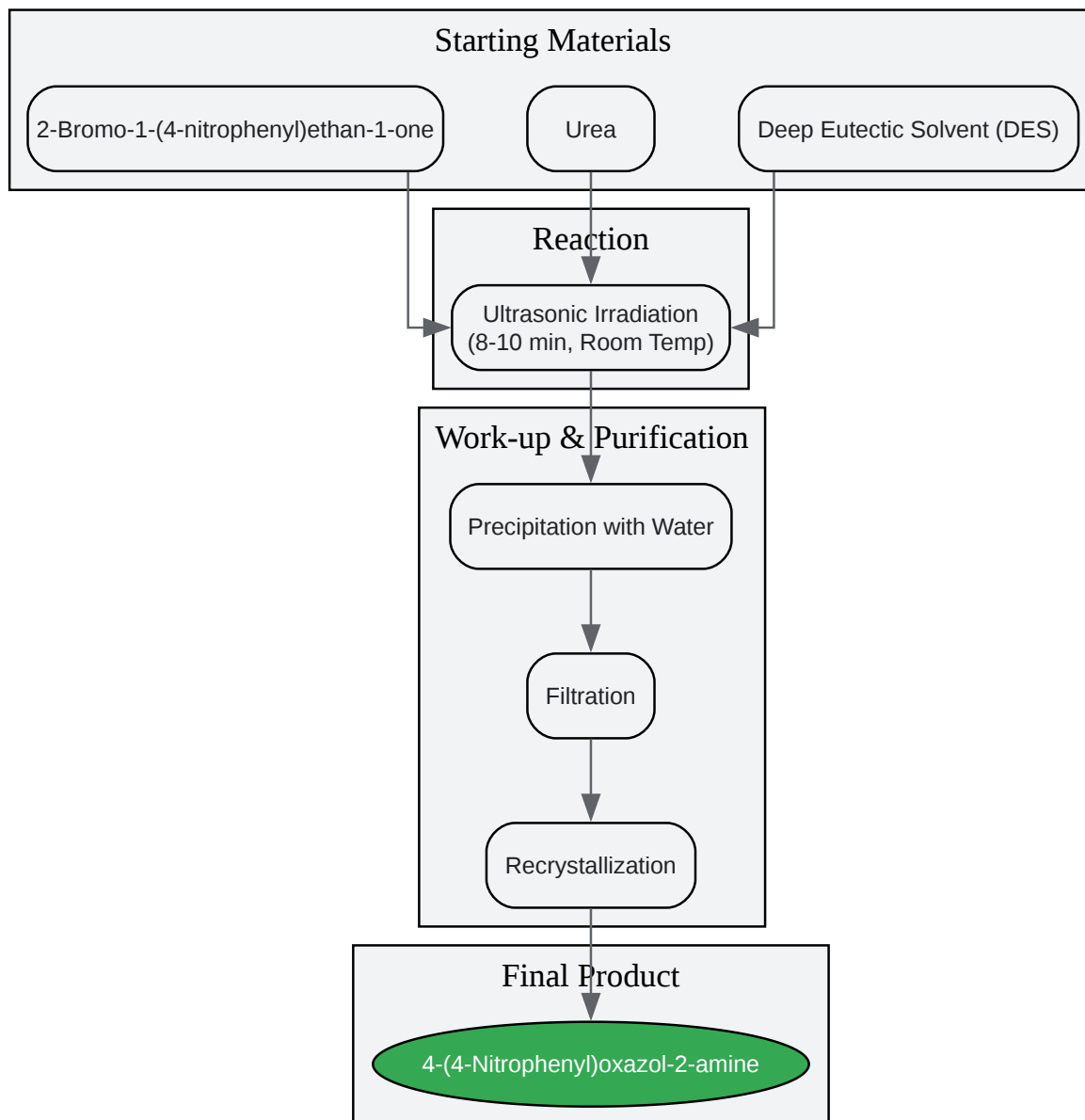
- High-intensity ultrasonic probe
- Reaction vessel
- Magnetic stirrer
- Rotary evaporator
- Filtration apparatus

### Procedure:

- In a suitable reaction vessel, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in the deep eutectic solvent.

- Immerse the ultrasonic probe into the reaction mixture.
- Irradiate the mixture with high-intensity ultrasound (e.g., 20 kHz) at room temperature for 8-10 minutes.
- After the reaction is complete (monitored by TLC), add water to the reaction mixture to precipitate the product.
- Collect the solid product by filtration and wash thoroughly with water.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-(4-nitrophenyl)oxazol-2-amine.

This ultrasound-assisted method has been reported to yield up to 90% of the desired product in a significantly shorter time compared to conventional heating methods (which yield around 69% in 3.5 hours).[3]



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Caption: Ultrasound-assisted synthesis of 4-(4-nitrophenyl)oxazol-2-amine.

## Biological Activity and Potential Signaling Pathways

While direct experimental evidence for the biological activity of **4-(4-Nitrophenyl)oxazole** is not readily available in the scientific literature, the broader class of oxazole and nitrophenyl-containing compounds has demonstrated a wide range of pharmacological effects.

- **Antimicrobial Activity:** Many oxazole derivatives exhibit potent antibacterial and antifungal properties.[1] For instance, certain sulfone-containing 1,3-oxazole derivatives have shown activity against Gram-positive bacteria.[1]
- **Anticancer Activity:** The oxadiazole scaffold, which is structurally related to oxazole, is present in several anticancer agents. Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] For example, a 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative showed promising antibacterial and anticancer activities.[4]
- **Antitrypanosomal Activity:** A study on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which share the 4-nitrophenyl moiety, revealed potent activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[6][7]

Given the lack of specific data for **4-(4-Nitrophenyl)oxazole**, a logical first step in its biological evaluation would be to screen it in a panel of in vitro assays relevant to the activities of its structural analogs.

## Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To assess the potential anticancer activity of **4-(4-Nitrophenyl)oxazole**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.

**Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **4-(4-Nitrophenyl)oxazole** against a panel of human cancer cell lines.

**Materials:**

- **4-(4-Nitrophenyl)oxazole**
- Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
- Normal human cell line (for selectivity assessment, e.g., MRC-5)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates

Equipment:

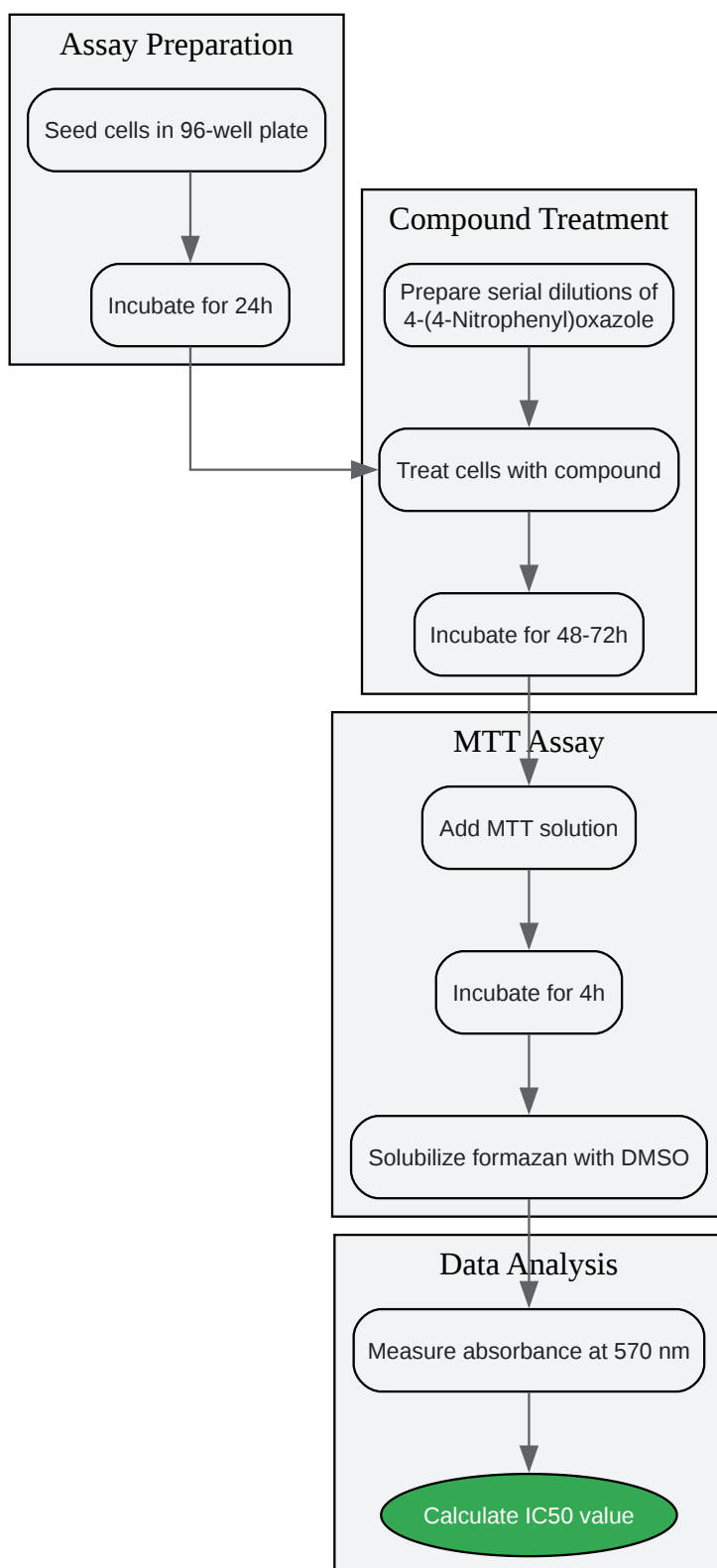
- Cell culture incubator (37 °C, 5% CO<sub>2</sub>)
- Laminar flow hood
- Microplate reader
- Multichannel pipette

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of **4-(4-Nitrophenyl)oxazole** in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The  $IC_{50}$  value is determined by plotting the percentage of viability against the log of the compound concentration.





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Caption: General workflow for an in vitro MTT cytotoxicity assay.

## Conclusion

**4-(4-Nitrophenyl)oxazole** is a heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this compound are currently scarce, the well-established and diverse bioactivities of related oxazole and nitrophenyl derivatives suggest that it warrants exploration as a potential antimicrobial or anticancer agent. The provided synthesis and in vitro screening protocols offer a solid foundation for researchers to begin to unravel the therapeutic potential of this and other novel oxazole derivatives. Further studies are essential to elucidate its specific biological targets and mechanisms of action.

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